molecular formula C6H10ClFO2S B1478093 (1-Fluorocyclopentyl)methanesulfonyl chloride CAS No. 1803570-66-2

(1-Fluorocyclopentyl)methanesulfonyl chloride

Cat. No.: B1478093
CAS No.: 1803570-66-2
M. Wt: 200.66 g/mol
InChI Key: ANZUFNQVFPFKQD-UHFFFAOYSA-N
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Description

(1-Fluorocyclopentyl)methanesulfonyl chloride is a useful research compound. Its molecular formula is C6H10ClFO2S and its molecular weight is 200.66 g/mol. The purity is usually 95%.
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Biological Activity

(1-Fluorocyclopentyl)methanesulfonyl chloride, with the chemical formula C6_6H10_{10}ClFO2_2S and CAS number 1803570-66-2, is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings and data.

This compound can be synthesized through various methods, typically involving the reaction of cyclopentane derivatives with methanesulfonyl chloride in the presence of a base. The presence of the fluorine atom enhances its electrophilic character, making it a useful intermediate in organic synthesis.

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Weight : 200.65 g/mol
  • Purity : 97%

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It can interact with nucleophiles such as amines and alcohols, leading to the formation of various biologically active derivatives. The sulfonyl group is known for its role in modifying biological molecules, influencing their function and activity.

Case Studies and Research Findings

  • Anticancer Activity : Research indicates that sulfonamide derivatives, including those derived from methanesulfonyl chlorides, exhibit significant anticancer properties. For instance, a study demonstrated that sulfonamide compounds could inhibit the myeloid cell leukemia-1 protein, promoting apoptosis in cancer cells .
  • Antimicrobial Properties : Compounds similar to this compound have shown antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Neuroprotective Effects : Some studies have suggested that sulfonamide derivatives can inhibit carbonic anhydrase enzymes, which are implicated in neurodegenerative diseases. This inhibition may provide a therapeutic avenue for conditions such as Alzheimer’s disease .

Table 1: Biological Activities of Sulfonamide Derivatives

Compound TypeBiological ActivityReference
Sulfonamide AAnticancer (inhibition of Bcl-2)
Sulfonamide BAntimicrobial
Sulfonamide CNeuroprotective
PropertyValue
Molecular FormulaC6_6H10_{10}ClFO2_2S
Molecular Weight200.65 g/mol
Purity97%
Boiling PointNot specified
DensityNot specified

Safety and Toxicology

This compound is classified as highly toxic and corrosive. Exposure can lead to severe skin burns and respiratory issues. Safety precautions must be taken when handling this compound, including using appropriate personal protective equipment and working in a fume hood.

Properties

IUPAC Name

(1-fluorocyclopentyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClFO2S/c7-11(9,10)5-6(8)3-1-2-4-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZUFNQVFPFKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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